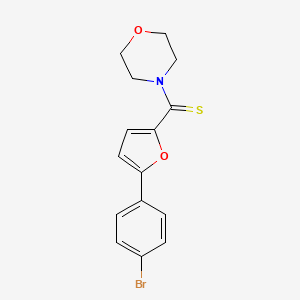

(5-(4-Bromophenyl)furan-2-yl)(morpholino)methanethione

Description

Properties

IUPAC Name |

[5-(4-bromophenyl)furan-2-yl]-morpholin-4-ylmethanethione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14BrNO2S/c16-12-3-1-11(2-4-12)13-5-6-14(19-13)15(20)17-7-9-18-10-8-17/h1-6H,7-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNKOSBLAZUXOAT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(=S)C2=CC=C(O2)C3=CC=C(C=C3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14BrNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

<0.8 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26666079 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-(4-Bromophenyl)furan-2-yl)(morpholino)methanethione typically involves multi-step organic reactions. One possible route could involve the following steps:

Bromination: Introduction of a bromine atom to a phenyl ring.

Furan Ring Formation: Cyclization to form the furan ring.

Morpholine Addition: Introduction of the morpholine ring through nucleophilic substitution.

Methanethione Formation: Introduction of the methanethione group through thiolation.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(5-(4-Bromophenyl)furan-2-yl)(morpholino)methanethione can undergo various chemical reactions, including:

Oxidation: Conversion of the methanethione group to a sulfoxide or sulfone.

Reduction: Reduction of the bromophenyl group to a phenyl group.

Substitution: Nucleophilic or electrophilic substitution reactions on the bromophenyl or furan rings.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Reagents such as sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation could yield sulfoxides or sulfones, while substitution could introduce various functional groups to the phenyl or furan rings.

Scientific Research Applications

Structure and Composition

The compound is characterized by the presence of a bromophenyl group, a furan ring, a morpholine ring, and a methanethione group. Its molecular formula is with a molecular weight of approximately 348.25 g/mol .

Antibacterial Activity

Recent studies have demonstrated that this compound exhibits significant antibacterial properties against multidrug-resistant bacteria such as Acinetobacter baumannii and Klebsiella pneumoniae. In vitro tests have shown that this compound outperforms several commercially available antibiotics in terms of minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) .

| Pathogen | Zone of Inhibition (mm) | MIC (mg/mL) | MBC (mg/mL) |

|---|---|---|---|

| A. baumannii | 18 | 50 | 100 |

| K. pneumoniae | 15 | 40 | 80 |

| Staphylococcus aureus | 12 | 30 | 60 |

This data highlights the compound's potential as an effective treatment option against resistant strains of bacteria.

Biochemical Probes

The unique structural features of this compound make it suitable as a biochemical probe in research settings. Its ability to interact with specific enzymes or receptors allows for detailed studies into biochemical pathways and mechanisms of action.

Medicinal Chemistry

In medicinal chemistry, this compound's structural characteristics suggest potential therapeutic applications, particularly in developing new drugs targeting bacterial infections or possibly other diseases. The presence of the morpholine moiety may enhance solubility and bioavailability, critical factors in drug design .

Antibacterial Efficacy Study

A comprehensive study published in MDPI evaluated various derivatives of furan-based compounds, including this compound. The study utilized docking simulations alongside agar diffusion methods to assess antibacterial activity against clinically isolated strains . The results indicated that derivatives with halogen substitutions exhibited enhanced activity compared to their non-halogenated counterparts.

Mechanistic Insights

Further investigations into the mechanism of action revealed that the compound likely binds to bacterial ribosomes, inhibiting protein synthesis—a common pathway for many antibiotics. Molecular dynamics simulations supported these findings by demonstrating stable binding interactions at the active sites of target proteins .

Mechanism of Action

The mechanism of action of (5-(4-Bromophenyl)furan-2-yl)(morpholino)methanethione would depend on its specific application. In a biological context, it could interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

(5-Phenylfuran-2-yl)(morpholino)methanethione: Lacks the bromine atom, which could affect its reactivity and biological activity.

(5-(4-Chlorophenyl)furan-2-yl)(morpholino)methanethione: Contains a chlorine atom instead of bromine, which could influence its chemical properties.

(5-(4-Bromophenyl)furan-2-yl)(piperidino)methanethione: Contains a piperidine ring instead of morpholine, which could alter its pharmacological profile.

Uniqueness

The presence of the bromine atom and the combination of the furan, morpholine, and methanethione groups make (5-(4-Bromophenyl)furan-2-yl)(morpholino)methanethione unique. These structural features could confer specific reactivity and biological activity that distinguish it from similar compounds.

Biological Activity

(5-(4-Bromophenyl)furan-2-yl)(morpholino)methanethione is a compound of interest due to its unique structural features and potential biological activities. This article explores its synthesis, biological activity, and mechanisms of action, supported by relevant studies and data.

Synthesis

The synthesis of this compound typically involves several steps:

- Bromination : Introduction of a bromine atom to the phenyl ring.

- Furan Ring Formation : Cyclization to form the furan ring.

- Morpholine Addition : Nucleophilic substitution to introduce the morpholine ring.

- Methanethione Formation : Thiolation to introduce the methanethione group.

These steps can be optimized for yield and purity using various industrial methods, including catalysis and chromatography .

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of related compounds, particularly those containing the bromophenyl and furan moieties. For instance, N-(4-bromophenyl)furan-2-carboxamide exhibited significant antibacterial activity against drug-resistant strains such as Acinetobacter baumannii and Klebsiella pneumoniae, with minimum inhibitory concentrations (MIC) indicating effective potency .

| Compound | Target Bacteria | MIC (mg/mL) | Zone of Inhibition (mm) |

|---|---|---|---|

| This compound | A. baumannii | 50 | 18 |

| N-(4-bromophenyl)furan-2-carboxamide | K. pneumoniae | 20 | 15 |

The studies suggest that the presence of the bromine atom enhances the compound's reactivity and biological activity compared to similar compounds lacking this feature .

Antitumor Activity

The compound's potential antitumor activity has also been investigated. A series of related compounds were synthesized and evaluated for their cytotoxic effects on various cancer cell lines. The most active derivatives demonstrated IC50 values ranging from 5.13 to 17.95 μM, indicating significant antitumor properties compared to standard chemotherapeutics .

The mechanism through which this compound exerts its biological effects is likely multifaceted:

- Enzyme Interaction : The compound may interact with specific enzymes or receptors, modulating their activity through binding interactions.

- Molecular Docking Studies : Computational studies have suggested stable interactions between the compound and target proteins, confirming its potential as a therapeutic agent .

Case Studies

- Antibacterial Efficacy : In vitro studies demonstrated that this compound exhibited superior antibacterial activity against multidrug-resistant strains when compared to conventional antibiotics like meropenem.

- Antitumor Potential : Compounds derived from similar scaffolds showed promising results in inhibiting tumor growth in various cancer models, suggesting that this compound may also possess similar properties.

Q & A

Q. What experimental designs mitigate batch-to-batch variability in biological assays?

- Methodological Answer : Standardize protocols:

- Positive controls : Use staurosporine for kinase inhibition.

- Replicates : Triplicate runs with Z’-factor >0.5.

- Blinding : Randomize compound aliquots to avoid observer bias.

Statistical analysis (ANOVA, p<0.05) identifies outliers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.